alpha-l-Fucofuranose
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Overview
Description
Alpha-l-Fucofuranose is a monosaccharide that belongs to the class of hexoses. It is a six-carbon sugar and a deoxy sugar, meaning it lacks a hydroxyl group at one of its carbon atoms. This compound is a furanose form of fucose, which means it has a five-membered ring structure. This compound is found in various biological systems and plays a significant role in several biochemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Alpha-l-Fucofuranose can be synthesized through several chemical and enzymatic methods. One common synthetic route involves the use of glycosylation reactions, where a fucosyl donor is reacted with an acceptor molecule under specific conditions. Enzymatic synthesis using alpha-l-fucosidases is another method, where these enzymes catalyze the hydrolysis of fucosides or the transfer of fucosyl residues to produce this compound .
Industrial Production Methods
Industrial production of this compound often involves the use of microbial fermentation processes. Specific strains of bacteria or fungi are cultured under controlled conditions to produce the desired compound. The fermentation broth is then processed to isolate and purify this compound .
Chemical Reactions Analysis
Types of Reactions
Alpha-l-Fucofuranose undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound for different applications.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used to reduce this compound.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can produce fucuronic acid, while reduction can yield fucitol .
Scientific Research Applications
Alpha-l-Fucofuranose has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex carbohydrates and glycoconjugates.
Biology: this compound is involved in cell signaling and recognition processes. It is a component of glycoproteins and glycolipids.
Medicine: The compound is studied for its potential therapeutic applications, including its role in immune modulation and as a biomarker for certain diseases.
Industry: This compound is used in the production of fucosylated human milk oligosaccharides, which have beneficial effects on infant health
Mechanism of Action
Alpha-l-Fucofuranose exerts its effects through various molecular mechanisms. It interacts with specific receptors and enzymes in biological systems. For example, it can bind to lectins, which are proteins that recognize and bind to specific carbohydrate structures. This interaction can trigger signaling pathways involved in immune responses and cell communication .
Comparison with Similar Compounds
Similar Compounds
Beta-l-Fucofuranose: Another isomer of fucose with a different anomeric configuration.
Alpha-l-Fucopyranose: A pyranose form of fucose with a six-membered ring structure.
Beta-l-Fucopyranose: Another isomer with a pyranose form and different anomeric configuration
Uniqueness
Alpha-l-Fucofuranose is unique due to its specific furanose ring structure and its role in various biological processes. Its ability to participate in diverse chemical reactions and its applications in different fields make it a valuable compound for research and industrial purposes.
Properties
CAS No. |
130648-27-0 |
---|---|
Molecular Formula |
C6H12O5 |
Molecular Weight |
164.16 g/mol |
IUPAC Name |
(2R,3S,4S,5R)-5-[(1S)-1-hydroxyethyl]oxolane-2,3,4-triol |
InChI |
InChI=1S/C6H12O5/c1-2(7)5-3(8)4(9)6(10)11-5/h2-10H,1H3/t2-,3-,4-,5+,6+/m0/s1 |
InChI Key |
AFNUZVCFKQUDBJ-FQJSGBEDSA-N |
Isomeric SMILES |
C[C@@H]([C@@H]1[C@H]([C@@H]([C@@H](O1)O)O)O)O |
Canonical SMILES |
CC(C1C(C(C(O1)O)O)O)O |
Origin of Product |
United States |
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